![molecular formula C15H15NO6 B12915785 Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- CAS No. 632335-15-0](/img/structure/B12915785.png)
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-
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Overview
Description
4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one is a complex organic compound belonging to the furoquinoline family. This compound is characterized by its unique structure, which includes a furoquinoline core with multiple methoxy groups. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the furoquinoline core, followed by the introduction of methoxy groups through methylation reactions. Specific reagents and catalysts, such as methanol and strong acids or bases, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of 4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one.
Chemical Reactions Analysis
Types of Reactions
4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the furoquinoline core, leading to different structural analogs.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized furoquinolines.
Scientific Research Applications
4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,7,8-Trimethoxyfuro[2,3-b]quinoline: A related compound with one less methoxy group.
4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol: Another furoquinoline derivative with different functional groups.
Uniqueness
4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C15H15NO6
- Molecular Weight : 299.29 g/mol
- CAS Registry Number : 10425176
- IUPAC Name : Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-
The compound features a complex structure that includes multiple methoxy groups which are crucial for its biological activity.
Synthesis
The synthesis of Furo[2,3-b]quinolin-5(8H)-one derivatives typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis which allows for the introduction of various substituents on the quinoline ring. The reaction conditions can be optimized to yield high purity and yield of the target compound.
Anticancer Activity
Furo[2,3-b]quinolin derivatives have shown promising anticancer properties. In a study assessing various derivatives against cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
- Mechanism of Action : The anticancer effect is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Furo[2,3-b]quinolin | MCF-7 | 3.02 | Apoptosis induction |
Doxorubicin | MCF-7 | 2.29 | DNA intercalation |
Antimicrobial Activity
Research has indicated that Furo[2,3-b]quinolin derivatives possess antimicrobial properties against various pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Exhibited antifungal activity in vitro against common fungi.
Cholinesterase Inhibition
Recent studies have highlighted the potential of these compounds as cholinesterase inhibitors:
- BuChE and AChE Inhibition : Certain derivatives showed micromolar inhibition of butyrylcholinesterase (BuChE), indicating potential for treating neurodegenerative diseases such as Alzheimer's.
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
Derivative A | BuChE | 2.9 ± 0.4 |
Derivative B | AChE | 0.61 ± 0.04 |
Case Studies
- Neuroprotective Effects : A study demonstrated that specific furoquinoline derivatives could protect neuronal cells from amyloid-beta toxicity at concentrations as low as 300 nM.
- Antitumor Efficacy : In vivo studies using xenograft models showed reduced tumor growth when treated with furo[2,3-b]quinolin derivatives compared to controls.
Properties
CAS No. |
632335-15-0 |
---|---|
Molecular Formula |
C15H15NO6 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
4,7,8,8-tetramethoxyfuro[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H15NO6/c1-18-10-7-9(17)11-12(19-2)8-5-6-22-14(8)16-13(11)15(10,20-3)21-4/h5-7H,1-4H3 |
InChI Key |
TWDSYHMOWLCCQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1(OC)OC)N=C3C(=C2OC)C=CO3 |
Origin of Product |
United States |
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